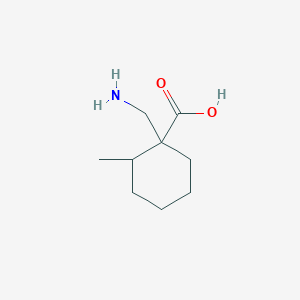
2-Fluoro-2-(3-methylcyclopentyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(3-methylcyclopentyl)acetic acid is a fluorinated organic compound with the molecular formula C8H13FO2 and a molecular weight of 160.18 g/mol . This compound is characterized by the presence of a fluorine atom and a cyclopentyl ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2-Fluoro-2-(3-methylcyclopentyl)acetic acid can be achieved through various synthetic routes. One common method involves the use of fluorinated reagents and cyclopentyl derivatives. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactions with optimized parameters to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
2-Fluoro-2-(3-methylcyclopentyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Fluoro-2-(3-methylcyclopentyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(3-methylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-Fluoro-2-(3-methylcyclopentyl)acetic acid can be compared with other similar fluorinated compounds, such as:
- 2-Fluoro-2-(cyclopentyl)acetic acid
- 2-Fluoro-2-(methylcyclopentyl)acetic acid
- 2-Fluoro-2-(ethylcyclopentyl)acetic acid
These compounds share similar structural features but differ in the substituents attached to the cyclopentyl ring. The presence of different substituents can influence the compound’s reactivity, stability, and applications .
Propiedades
Fórmula molecular |
C8H13FO2 |
|---|---|
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
2-fluoro-2-(3-methylcyclopentyl)acetic acid |
InChI |
InChI=1S/C8H13FO2/c1-5-2-3-6(4-5)7(9)8(10)11/h5-7H,2-4H2,1H3,(H,10,11) |
Clave InChI |
JQTABXDOYGJXEH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)




![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13190105.png)
![1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13190109.png)
![2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13190112.png)

amine](/img/structure/B13190116.png)
![(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)
